Lofepramine

概要

説明

ロフェプラミンは、主にうつ病の治療に使用される三環系抗うつ剤です。このクラスの他の三環系抗うつ剤と比較して比較的安全なプロファイルで知られており、第三世代の化合物です。 ロフェプラミンは、シナプスにおけるノルエピネフリンとセロトニンの再取り込みを阻害することにより、これらの神経伝達物質の濃度を高めます .

2. 製法

合成経路と反応条件: ロフェプラミンは、複数段階のプロセスによって合成されます最終段階では、中間体を適切なアミンでアルキル化します .

工業生産方法: ロフェプラミンの工業生産は、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を含みます。 このプロセスには、通常、不純物を除去するための再結晶などの精製工程が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Lofepramine is synthesized through a multi-step processThe final step involves the alkylation of the intermediate with a suitable amine .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization to remove impurities .

化学反応の分析

反応の種類: ロフェプラミンは、次のようなさまざまな化学反応を起こします。

酸化: ロフェプラミンは酸化されて、主要な活性代謝物であるデシプラミンを形成することができます。

還元: 還元反応はあまり一般的ではありませんが、特定の条件下で起こる可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

主要な生成物: ロフェプラミンの酸化から生成される主要な生成物はデシプラミンであり、有意な抗うつ作用を保持しています .

4. 科学研究への応用

ロフェプラミンは、いくつかの科学研究に応用されています。

化学: 三環系抗うつ剤の挙動を研究するためのモデル化合物として使用されます。

生物学: 神経伝達物質系や受容体結合に対する影響について調査されています。

医学: 主にうつ病の治療に使用され、場合によっては不安障害の治療にも使用されます。

科学的研究の応用

Lofepramine is a tricyclic antidepressant (TCA) that is structurally similar to imipramine and metabolized into desipramine . Research indicates its effectiveness in treating depression and related conditions .

This compound Applications

- Depression Treatment this compound is used as a first-choice treatment for depression in primary care . Clinical trials have demonstrated that the overall therapeutic efficacy of this compound is comparable to that of other antidepressants like imipramine, amitriptyline, and clomipramine .

- Anxiety this compound can be used to treat depression with coexisting anxiety .

- ADHD, CFS, and Fibromyalgia this compound has been found effective in the treatment and prevention of diseases and disorders such as Attention Deficit Hyperactivity Disorder (ADHD), Chronic Fatigue Syndrome (CFS), and Fibromyalgia (FM) .

Pharmacology and Mechanism of Action

This compound's antidepressant activity is related to its ability to facilitate noradrenergic neurotransmission by uptake inhibition and possibly the additional facilitation of serotoninergic neurotransmission .

Adverse Effects

The most commonly reported side effect of this compound is a dry mouth, but the incidence of anticholinergic side effects is less than with imipramine . this compound has not been associated with adverse effects on cardiac function, even in overdose cases .

Cost-Effectiveness

A study aimed to determine the relative cost-effectiveness of tricyclic antidepressants, selective serotonin reuptake inhibitors (SSRIs), and this compound as first-choice treatments for depression in primary care .

Combination with Other Medications

When first-line antidepressant treatment is unsuccessful, second-line strategies include switching to another antidepressant, or augmentation with a non-antidepressant medication. Studies show that the antidepressant desipramine, when combined with lithium, exerted antidepressant-like behavioral effects .

Clinical trials

作用機序

ロフェプラミンは、ノルエピネフリンとセロトニンの再取り込みを阻害することにより治療効果を発揮し、それらのシナプス間隙における濃度を高めます。これにより、神経伝達が増強され、うつ症状が軽減されます。 この化合物は、ノルエピネフリン輸送体とセロトニン輸送体を標的とし、それらの活性を阻害してこれらの神経伝達物質の再吸収を阻止します .

類似化合物:

- イミプラミン

- アミトリプチリン

- クロミプラミン

- マプロチリン

- ミアンセリン

比較: ロフェプラミンは、過剰摂取時の比較的安全なプロファイルと軽度の副作用により、三環系抗うつ剤の中でユニークな存在です。イミプラミンやアミトリプチリンとは異なり、ロフェプラミンはムスカリン受容体への親和性が低いため、抗コリン作用の副作用が少ないです。 さらに、ロフェプラミンは、抗うつ作用に大きく寄与するデシプラミンに広く代謝されます .

類似化合物との比較

- Imipramine

- Amitriptyline

- Clomipramine

- Maprotiline

- Mianserin

Comparison: Lofepramine is unique among tricyclic antidepressants due to its relatively safer profile in overdose situations and milder side effects. Unlike imipramine and amitriptyline, this compound has a lower affinity for muscarinic receptors, resulting in fewer anticholinergic side effects. Additionally, this compound is extensively metabolized to desipramine, which contributes significantly to its antidepressant activity .

生物活性

Lofepramine is a tricyclic antidepressant (TCA) that is structurally similar to imipramine. It is primarily used in the treatment of depression and is known for its unique pharmacological profile, which includes a favorable side effect profile compared to traditional TCAs. This compound is extensively metabolized into desipramine, which contributes to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and pharmacokinetic properties.

This compound's primary mechanism involves the inhibition of noradrenaline reuptake, enhancing noradrenergic neurotransmission. Additionally, it may facilitate serotonergic neurotransmission, albeit to a lesser extent. The drug's unique profile includes:

- Noradrenaline Uptake Inhibition : this compound and its metabolite desipramine are potent inhibitors of noradrenaline uptake, which is crucial for its antidepressant effects .

- Serotonin Turnover : Chronic administration slightly increases serotonin turnover, contributing to its overall antidepressant efficacy .

- Reduced Toxicity : this compound exhibits significantly lower acute toxicity compared to desipramine, making it safer in overdose situations .

Efficacy in Depression

This compound has been shown to be effective in treating various forms of depression, including endogenous and reactive depression. Clinical trials have compared its efficacy with other TCAs and SSRIs:

- Comparative Studies : In double-blind trials, this compound demonstrated comparable efficacy to desipramine and other TCAs while exhibiting fewer side effects .

- Elderly Patients : A study involving elderly patients indicated that low-dose this compound (70 mg daily) was more effective than placebo in those with moderate to severe depression (GDS ≥ 18) but less effective for mild depression .

Case Studies

- Double-Blind Trial with Amitriptyline : A study comparing this compound with amitriptyline showed both drugs were effective; however, this compound had a more favorable side effect profile .

- Meta-Analysis Findings : Meta-analytical studies indicate that this compound's overall therapeutic efficacy is comparable to that of imipramine and other older TCAs, with a notably better safety profile .

Absorption and Distribution

This compound is well absorbed after oral administration, with peak plasma concentrations typically reached within 2-4 hours. Its pharmacokinetic properties include:

- Metabolism : Extensively metabolized into desipramine and other metabolites like desmethyl this compound. The metabolic conversion appears crucial for its antidepressant activity .

- Half-Life : The drug has a half-life of approximately 12 hours, allowing for once-daily dosing in many cases .

Side Effects

This compound is associated with fewer anticholinergic side effects compared to traditional TCAs. Commonly reported side effects include:

Data Table: Comparison of this compound and Other Antidepressants

| Feature | This compound | Desipramine | Amitriptyline |

|---|---|---|---|

| Type | TCA | TCA | TCA |

| Noradrenaline Uptake Inhibition | Yes | Yes | Yes |

| Serotonin Uptake Inhibition | Minor | Minor | Moderate |

| Acute Toxicity | Low | High | Moderate |

| Common Side Effects | Dry mouth | Anticholinergic | Sedation |

| Recommended Dose | 70 mg daily | Variable | Variable |

特性

IUPAC Name |

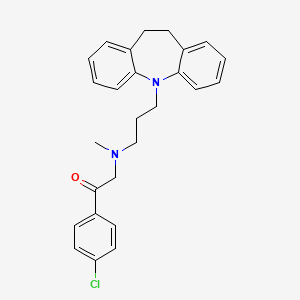

1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylamino]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2O/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPNXPWPAUFAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26786-32-3 (hydrochloride) | |

| Record name | Lofepramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023047258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023220 | |

| Record name | Lofepramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 1.4X10-2 mg/L @ 25 °C /Estimated/ | |

| Record name | LOFEPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.5X10-9 mm Hg @ 25 °C /Estimated/ | |

| Record name | LOFEPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Lofepramine is a tricyclic antidepressant that is structurally similar to imipramine and is extensively metabolised to desipramine. In the absence of other major pharmacological effects it appears that its antidepressant activity stems from the facilitation of noradrenergic neurotransmission by uptake inhibition, and possibly by the additional facilitation of serotoninergic neurotransmission. | |

| Record name | LOFEPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol or acetone | |

CAS No. |

23047-25-8 | |

| Record name | Lofepramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23047-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lofepramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023047258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lofepramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lofepramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lofepramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOFEPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCA4JT7PAW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LOFEPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

104-406 °C | |

| Record name | LOFEPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。